Methyl 2-methyl-5-phenylpentanoate

Asymmetric Synthesis Chiral Building Block Fragrance Chemistry

Methyl 2-methyl-5-phenylpentanoate (CAS 59339-36-5) is an aromatic ester with the molecular formula C₁₃H₁₈O₂ and a molecular weight of 206.28 g/mol. The compound contains a chiral center at the C2 position of the pentanoate chain, which is a critical structural feature influencing its synthetic applications and physicochemical behavior.

Molecular Formula C13H18O2
Molecular Weight 206.28 g/mol
CAS No. 59339-36-5
Cat. No. B11925242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-methyl-5-phenylpentanoate
CAS59339-36-5
Molecular FormulaC13H18O2
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCC(CCCC1=CC=CC=C1)C(=O)OC
InChIInChI=1S/C13H18O2/c1-11(13(14)15-2)7-6-10-12-8-4-3-5-9-12/h3-5,8-9,11H,6-7,10H2,1-2H3
InChIKeyBTPJDSBFSJSKNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-methyl-5-phenylpentanoate (CAS 59339-36-5): Scientific Procurement & Technical Baseline


Methyl 2-methyl-5-phenylpentanoate (CAS 59339-36-5) is an aromatic ester with the molecular formula C₁₃H₁₈O₂ and a molecular weight of 206.28 g/mol [1]. The compound contains a chiral center at the C2 position of the pentanoate chain, which is a critical structural feature influencing its synthetic applications and physicochemical behavior [2]. Its LogP value of 2.82 indicates moderate lipophilicity, placing it between more polar aromatic esters and highly lipophilic hydrocarbon derivatives [3]. This compound serves as a versatile intermediate in fragrance synthesis and pharmaceutical building block development .

Chiral C2 ester building block for stereoselective synthesis
Methyl ester enables mild-condition hydrolysis to carboxylic acid
Reported intermediate in fragrance and pharmaceutical research

Methyl 2-methyl-5-phenylpentanoate: Why Generic Ester Substitution Introduces Unacceptable Risk


Substituting methyl 2-methyl-5-phenylpentanoate with structurally similar esters such as methyl 5-phenylpentanoate or ethyl 5-phenylpentanoate is not functionally equivalent due to three quantifiable differences: the C2-methyl group introduces a chiral center enabling stereoselective transformations (achieving enantiomeric excess up to 99% under optimized asymmetric hydrogenation conditions) [1]; the additional methyl substituent increases molecular weight from 192.25 to 206.28 g/mol and elevates LogP by approximately 0.25 units relative to the non-methylated analog, altering retention behavior and solvent partitioning [2]; and the ester moiety provides a hydrolytically cleavable handle for liberation of 2-methyl-5-phenylpentanoic acid—a reaction that proceeds with 95% yield under mild aqueous basic conditions, whereas ethyl or higher alkyl esters typically require harsher saponification protocols [3].

Target: C2-methyl phenylpentanoate
Substitute: achiral or ethyl analogs
Risk summary
Chiral C2 center enables stereoselective transformations
Achiral analogs cannot yield enantiopure products
Stereochemical outcome may differ
LogP 2.82; distinct chromatographic retention
LogP may shift by ~0.25 units; partitioning differs
Physicochemical profile may shift
Methyl ester hydrolysis proceeds under mild aqueous basic conditions
Ethyl or higher esters may require harsher saponification
Hydrolysis efficiency may not transfer

Methyl 2-methyl-5-phenylpentanoate: Procurement-Relevant Quantitative Differentiation Evidence


Chiral Center Differentiation: Methyl 2-methyl-5-phenylpentanoate Enables High-Enantiopurity Synthesis vs. Achiral Analogs

Methyl 2-methyl-5-phenylpentanoate contains a stereogenic center at C2, which is absent in methyl 5-phenylpentanoate (CAS 20620-59-1) [1]. This structural feature enables the compound to serve as a precursor to enantiomerically enriched 2-methyl-5-phenylpentanoic acid, a key intermediate in the stereoselective synthesis of Rosaphen® [2].

Chiral center vs. achiral
Head-to-head
Target: C2 chiral center → up to 99% ee downstream Comparator: achiral → 0% ee
Enantiopurity achievable only with target compound
Asymmetric hydrogenation with chiral ligand required
Asymmetric Synthesis Chiral Building Block Fragrance Chemistry

Quantified Hydrolytic Conversion: 95% Yield for Acid Liberation Under Mild Conditions

Methyl 2-methyl-5-phenylpentanoate undergoes quantitative hydrolysis to liberate (±)-2-methyl-5-phenylpentanoic acid with 95% yield under mild aqueous basic conditions, demonstrating superior reactivity compared to sterically hindered or higher alkyl ester analogs [1].

Hydrolysis yield
Cross-study comparable
95%
Reduces purification burden vs. typical alkyl esters
LiOH/MeOH/H₂O, 12 h, room temperature
Ester Hydrolysis Synthetic Intermediate Reaction Yield

Physicochemical Differentiation: LogP and Molecular Weight Distinguish Target from Non-Methylated Analog

Methyl 2-methyl-5-phenylpentanoate exhibits a LogP value of 2.82, approximately 0.25 units higher than the non-methylated analog methyl 5-phenylpentanoate, reflecting the incremental lipophilicity contributed by the C2-methyl group [1]. This difference affects chromatographic retention, membrane permeability predictions, and solvent partitioning behavior .

Physicochemical profile
Head-to-head
LogP 2.82; MW 206.28 LogP ~2.57; MW 192.25
Distinct retention and partitioning behavior
Calculated LogP; verify experimentally for critical workflows
Lipophilicity Chromatographic Retention Physicochemical Properties

Kovats Retention Index Differentiation: Structural Distinction from Methyl 5-phenylpentanoate

Methyl 5-phenylpentanoate (the non-methylated analog) has a documented Kovats retention index of 1281 on BPX-5 column [1]. Based on the addition of a C2-methyl group, methyl 2-methyl-5-phenylpentanoate is predicted to exhibit a retention index approximately 50-80 units higher, providing analytical distinguishability in GC-MS workflows [2].

Kovats retention index
Class-level inference
Predicted RI ~1330–1360 vs. 1281 (non-methylated)
Supports GC-MS distinguishability from analog
Estimate based on methyl branching increment; confirm analytically
GC-MS Analysis Retention Index Analytical Chemistry

Synthetic Intermediate Value: Documented Use in Histone Demethylase Inhibitor Synthesis

Methyl 2-methyl-5-phenylpentanoate is specifically utilized as a reactant in the synthesis of pyrrolidine amide compounds that function as histone demethylase inhibitors, as documented in patent literature [1]. This application is not reported for the non-methylated analog methyl 5-phenylpentanoate, indicating a structure-specific requirement for the C2-methyl substitution pattern.

Patented synthetic use
Head-to-head
Used in histone demethylase inhibitor synthesis No documented use for non-methylated analog
Reported patent precedent for this scaffold
Substituting analog requires de novo route development
Medicinal Chemistry Histone Demethylase Inhibitors Drug Discovery

Commercial Fragrance Intermediate: Validated Synthetic Route to Rosaphen® via Acid Intermediate

Methyl 2-methyl-5-phenylpentanoate serves as a direct precursor to 2-methyl-5-phenylpentanoic acid, which is the established key intermediate in the stereoselective synthesis of Rosaphen® (2-methyl-5-phenylpentan-1-ol), a commercially significant floral fragrance ingredient [1]. The commercial fragrance, supplied by Symrise, is described as having a floral, rose-like odor with waxy notes and shades of geraniol, exhibiting stability in body lotion, shampoo, soap, and concentrated detergent powder .

Fragrance intermediate
Class-level inference
Key intermediate for Rosaphen® (up to 99% ee) Non-methylated analog cannot produce Rosaphen® profile
Established commercial synthetic route
C2-methyl group is structural requirement for olfactory character
Fragrance Synthesis Rose Aroma Chemicals Commercial Intermediate

Methyl 2-methyl-5-phenylpentanoate: Evidence-Backed Procurement Application Scenarios


Asymmetric Synthesis of Enantiopure Fragrance Ingredients

Methyl 2-methyl-5-phenylpentanoate is the preferred starting material for synthesizing enantiomerically enriched 2-methyl-5-phenylpentanoic acid, which serves as the key intermediate for Rosaphen® production via asymmetric hydrogenation achieving up to 99% enantiomeric excess [1]. Researchers and fragrance manufacturers requiring stereochemical control for olfactory consistency or regulatory compliance should procure this specific methyl ester rather than achiral analogs, which cannot yield enantiopure products regardless of catalyst optimization [2].

Medicinal Chemistry: Histone Demethylase Inhibitor Scaffold Synthesis

As documented in patent literature, methyl 2-methyl-5-phenylpentanoate is a required reactant in the synthesis of pyrrolidine amide-based histone demethylase inhibitors [1]. The compound undergoes quantitative hydrolysis (95% yield) to liberate (±)-2-methyl-5-phenylpentanoic acid under mild conditions (LiOH, MeOH/H₂O, 12h), providing efficient access to the carboxylic acid building block essential for this pharmaceutical scaffold [2]. Procurement of this specific ester ensures synthetic route fidelity and avoids the need for de novo optimization when substituting with non-methylated analogs.

Analytical Chemistry: Chromatographic Method Development and Reference Standard

The distinct physicochemical profile of methyl 2-methyl-5-phenylpentanoate (LogP 2.82, MW 206.28) and its predicted Kovats retention index offset of +50-80 units relative to methyl 5-phenylpentanoate make this compound suitable for use as an analytical reference standard in GC-MS method development [1]. Procurement for analytical applications enables reliable identification, purity assessment, and batch-to-batch quality control where discrimination from structurally similar esters is required [2].

Organic Synthesis: Ester Hydrolysis for Carboxylic Acid Intermediate Preparation

For synthetic chemists requiring 2-methyl-5-phenylpentanoic acid as a building block, methyl 2-methyl-5-phenylpentanoate offers a high-yielding (95%) hydrolysis route under mild conditions (LiOH/MeOH/H₂O, 12h) [1]. This conversion efficiency is superior to typical yields observed with ethyl or higher alkyl ester analogs, reducing purification burden and improving atom economy in multi-step sequences where the free acid is the target intermediate [2].

Application
Selection Property
Validation Focus
Asymmetric synthesis of enantiopure fragrance ingredients
Chiral C2 center for stereoselective transformations
Enantiomeric excess in downstream asymmetric hydrogenation
Medicinal chemistry: histone demethylase inhibitor scaffold
Methyl ester hydrolysis to acid intermediate
Hydrolysis efficiency and synthetic route fidelity
Analytical chemistry: chromatographic method development and reference standard
Distinct LogP and retention index offset from analog
GC-MS analytical distinguishability and purity assessment
Organic synthesis: carboxylic acid intermediate preparation
Mild-condition methyl ester hydrolysis
Hydrolysis yield and purification burden review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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